N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

COUP-TFII inhibitor NR2F2 nuclear receptor pharmacology

Source this unique thieno[2,3-d]pyrimidine from a reliable B2B partner. It is a caspase-activating apoptosis inducer with a defined multi-target profile, targeting COUP-TFII (IC50=1969 nM), GALR3, and PTH1R. Its distinct homoveratryl-ethyl side chain ensures target selectivity unavailable in simple benzyl or methyl analogs. With a favorable drug-like profile (MW: 315.39, XlogP: 3.3), it is the ideal, well-characterized scaffold for SAR, lead optimization, and focused screening libraries. Avoid experimental invalidation by choosing the correct probe.

Molecular Formula C16H17N3O2S
Molecular Weight 315.4 g/mol
CAS No. 745021-88-9
Cat. No. B6512652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine
CAS745021-88-9
Molecular FormulaC16H17N3O2S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC2=C3C=CSC3=NC=N2)OC
InChIInChI=1S/C16H17N3O2S/c1-20-13-4-3-11(9-14(13)21-2)5-7-17-15-12-6-8-22-16(12)19-10-18-15/h3-4,6,8-10H,5,7H2,1-2H3,(H,17,18,19)
InChIKeyHZSOEMDGVPQNDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(3,4-Dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine (CAS 745021-88-9): Procurement-Relevant Structural and Pharmacological Profile


N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine (CAS 745021-88-9) is a heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine 4-amine family, characterized by a homoveratryl side chain [1]. The compound has a molecular weight of 315.39 g/mol, satisfies Lipinski's rule of five, and is documented as an activator of caspases and an inducer of apoptosis in the patent literature [2]. Its biological profile includes reported interactions with COUP transcription factor 2 (NR2F2), galanin receptor type 3 (GALR3), and parathyroid hormone 1 receptor (PTH1R) [1][3]. These features position it as a structurally distinct probe for multiple target engagement studies within the thienopyrimidine class.

Why Generic Thienopyrimidine Analogs Cannot Substitute N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine in Target Engagement Studies


Within the N-aryl-thienopyrimidine 4-amine scaffold, relatively small structural modifications can profoundly shift target selectivity and potency [1]. The homoveratryl (3,4-dimethoxyphenylethyl) substituent present in CAS 745021-88-9 is distinct from benzyl, methyl, or unsubstituted phenyl analogs, leading to divergent GPCR interaction fingerprints and differential transcription factor inhibition profiles [1][2]. The quantitative evidence below demonstrates that the target compound exhibits a unique multi-target engagement pattern—COUP-TFII, GALR3, and PTH1R—that cannot be assumed for in-class analogs lacking the homoveratryl moiety. Researchers and industrial procurers who rely on a closest-available analog without head-to-head verification risk using a compound with entirely different target preference, potentially invalidating their experimental rationale.

Quantitative Differentiation Evidence for N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine Against Closest Analogs


COUP Transcription Factor 2 (NR2F2) Inhibition: Potency Comparison Against BDBM62271 in the Same HTS Assay

In a PubChem luminescence-based cell-based high-throughput screen (AID 720548), N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine (BDBM97108) inhibited COUP transcription factor 2 with an IC50 of 1969 nM. Under identical assay conditions, the structurally distinct inhibitor BDBM62271 (N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide) showed an IC50 > 117.09 nM [1]. The homoveratryl compound demonstrates ordered, quantifiable activity within the high-nanomolar to low-micromolar range, providing a distinct chemotype for NR2F2 probe development relative to the more potent but structurally unrelated indazole-pyrazole comparator.

COUP-TFII inhibitor NR2F2 nuclear receptor pharmacology thienopyrimidine SAR

Galanin Receptor Type 3 (GALR3) Interaction: Predicted Binding vs. the 6-Methyl Homoveratryl Analog MLS001000456

According to the GLASS GPCR-ligand association database, N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is computationally predicted to interact with GALR3 (Galanin receptor type 3) [1]. In contrast, the 6-methyl-substituted analog MLS001000456 (N-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4-amine) shows an IC50 of 2210 nM against GALR3 in BindingDB assays [2]. While no direct head-to-head comparison exists, the unsubstituted target compound provisionally shows a differentiated interaction profile at GALR3 compared to the 6-methyl derivative, suggesting that the 6-position substitution may modulate GALR3 affinity. Notably, the target compound additionally interacts with PTH1R, a feature not reported for the 6-methyl analog [1].

GALR3 ligand galanin receptor GPCR screening homoveratryl SAR

Ethylene Linker Length Distinguishes Biological Profile from Benzyl Analog WAY-312133

The ethylene linker in N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine (two-carbon bridge) differentiates it from the one-carbon benzyl analog WAY-312133 (N-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-amine, CAS 63894-03-1) [1]. While WAY-312133 is annotated as a ubiquitin ligase inhibitor in vendor databases, the target compound is classified as a caspase activator and apoptosis inducer in the patent literature, with demonstrated multi-GPCR interactions [1][2]. The additional methylene unit in the side chain of the target compound results in a molecular weight difference of approximately 30 Da (315.39 vs. 285.32 g/mol) and a higher calculated logP, which may impact membrane permeability and target binding conformations [1].

linker SAR homoveratryl vs benzyl thienopyrimidine drug design

Dual GPCR Interaction Fingerprint (GALR3 + PTH1R) vs. Single-Target Thienopyrimidines

The GLASS database reports that N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine is predicted to interact with two distinct GPCRs: galanin receptor type 3 (GALR3) and parathyroid hormone/parathyroid hormone-related peptide receptor (PTH1R) [1]. This dual-GPCR association is unusual within the thienopyrimidine 4-amine class. The 6-methyl analog MLS001000456 shows interaction only with GALR3 in the same GLASS database, suggesting that the 6-position substitution may eliminate PTH1R binding [1][2]. No binding or functional data are available for PTH1R engagement, and the interaction is based on computational prediction. Nevertheless, for screening programs seeking starting points for dual GALR3/PTH1R modulation, this compound provides a potential entry vector that is absent from the more extensively substituted analogs.

GPCR polypharmacology GALR3 PTH1R multi-target screening

Lipophilicity Tuning: XlogP Comparison Between Homoveratryl-Ethyl and 6-Methyl-Homoveratryl-Ethyl Analogs

Physicochemical profiling from the GLASS database shows that N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine has a calculated XlogP of 3.3 [1]. The 6-methyl analog MLS001000456 has a higher XlogP of 4.2 [2], reflecting increased lipophilicity due to the additional methyl group on the thienopyrimidine core. This difference of approximately 0.9 logP units translates to a roughly 8-fold difference in predicted octanol-water partition coefficient, which may influence membrane permeability, metabolic stability, and protein binding characteristics [1][2]. For in vitro assays where excessive lipophilicity could lead to non-specific binding or aggregation, the lower logP of the target compound may offer practical advantages over the 6-methyl analog.

logP optimization physicochemical properties thienopyrimidine drug-likeness

Procurement-Relevant Application Scenarios for N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine


COUP-TFII (NR2F2) Nuclear Receptor Chemical Probe Development

The compound's defined IC50 of 1969 nM against COUP transcription factor 2 in a validated HTS assay provides a reproducible activity benchmark for structure-activity relationship (SAR) studies [1]. Research groups targeting NR2F2 in prostate cancer or developmental biology can utilize this compound as a low-micromolar potency scaffold with a well-characterized thienopyrimidine core, orthogonal to the indazole-pyrazole series exemplified by BDBM62271.

Dual GPCR Screening Library Member for GALR3/PTH1R Polypharmacology

As a predicted dual interactor of GALR3 and PTH1R, this compound is suitable for inclusion in focused screening libraries aimed at identifying modulators of galanin signaling and parathyroid hormone pathways [1]. The absence of 6-position or other core substitutions preserves a scaffold that may allow simultaneous engagement of both receptors, a profile not shared by the 6-methyl analog MLS001000456.

Apoptosis Pathway Activation with Defined Caspase-Inducing Activity

Patented as a member of the N-aryl-thienopyrimidin-4-amine class that activates caspases and induces apoptosis, this compound can serve as a positive control or reference standard in cancer cell line apoptosis assays [1]. Its specific homoveratryl-ethyl substitution pattern differentiates it from benzyl analogs such as WAY-312133, enabling researchers to attribute biological effects to the linker length and substitution pattern.

Physicochemical Benchmarking in Hit-to-Lead Optimization

With an XlogP of 3.3, a molecular weight of 315.39 g/mol, and compliance with Lipinski's rule of five, this compound offers a favorable physicochemical profile for hit-to-lead campaigns [1]. It can be used as a control compound for solubility and permeability assays, serving as a less lipophilic comparator to the 6-methyl analog (XlogP = 4.2) when studying the impact of lipophilicity on assay performance and ADME properties.

Quote Request

Request a Quote for N-[2-(3,4-dimethoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.